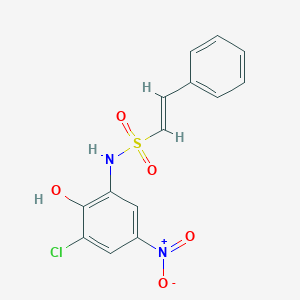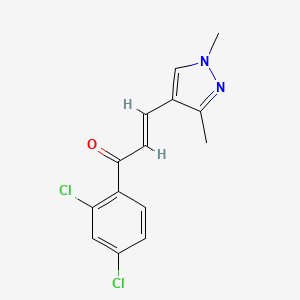
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It was first developed as an anti-cancer drug and has been approved by the FDA for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors. In
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea has been extensively studied in preclinical and clinical trials for its anti-cancer properties. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and breast cancer. In addition, it has been found to have anti-angiogenic properties, which means that it can inhibit the formation of new blood vessels that are necessary for the growth and spread of tumors.
Wirkmechanismus
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea targets multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, this compound can block the signaling pathways that are necessary for the growth and survival of cancer cells. In addition, it can also inhibit the formation of new blood vessels by blocking the VEGFR signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor angiogenesis. In addition, it can also affect the immune system by inhibiting the function of regulatory T cells, which are known to suppress the anti-tumor immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has a high affinity for its target receptors. In addition, it has been extensively studied in preclinical and clinical trials, which means that there is a wealth of information available on its properties and mechanisms of action. However, there are also some limitations to its use in lab experiments. It can be toxic to cells at high concentrations, and it has been shown to have off-target effects on other signaling pathways.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methylbenzyl)-N'-(4-methylphenyl)urea. One area of research is the development of new analogs that can target specific RTKs or have improved pharmacokinetic properties. Another area of research is the combination of this compound with other anti-cancer drugs to improve its efficacy and reduce toxicity. In addition, there is also interest in exploring the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and pulmonary fibrosis, which have been linked to dysregulated RTK signaling pathways. Overall, this compound is a promising drug candidate that has the potential to make a significant impact on the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-(4-methylbenzyl)-N'-(4-methylphenyl)urea involves the condensation of 4-methylbenzylamine and 4-methylphenylisocyanate in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization or chromatography. The yield of the synthesis is typically high, and the purity of the final product is usually above 95%.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-3-7-14(8-4-12)11-17-16(19)18-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBJINKDUNYXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-4-[(3-methyl-2-thienyl)methylene]-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5438458.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5438465.png)
![4-benzyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5438466.png)
![2-(4-methylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5438476.png)
![methyl 4-{2-cyano-2-[4-phenyl-5-(propionylamino)-1,3-thiazol-2-yl]vinyl}benzoate](/img/structure/B5438488.png)
![3-(4-nitrophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5438491.png)
![4-[2-(4-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B5438498.png)
![2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5438509.png)
![ethyl {4-bromo-2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5438517.png)

![5-[2-(3,4-dimethoxyphenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5438527.png)
![N-{[3-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}-N-ethylethanamine](/img/structure/B5438535.png)
![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5438543.png)